molecular formula C14H16Cl2N2O2S B12945544 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-01-3

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)-

Katalognummer: B12945544
CAS-Nummer: 178980-01-3
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: RAMSDGDLLYSJTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with a unique structure that includes an imidazole ring, a methanol group, and a sulfinyl group attached to a dichlorophenyl ring

Vorbereitungsmethoden

The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- involves several steps, including the formation of the imidazole ring and the introduction of the sulfinyl and dichlorophenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Analyse Chemischer Reaktionen

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as those with different substituents on the imidazole ring or variations in the sulfinyl groupSimilar compounds include 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfonyl)-5-(1-methylethyl)- and other derivatives with different functional groups .

Eigenschaften

CAS-Nummer

178980-01-3

Molekularformel

C14H16Cl2N2O2S

Molekulargewicht

347.3 g/mol

IUPAC-Name

[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C14H16Cl2N2O2S/c1-8(2)13-14(18(3)12(7-19)17-13)21(20)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3

InChI-Schlüssel

RAMSDGDLLYSJTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N(C(=N1)CO)C)S(=O)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.